

Application Notes and Protocols for Agitoxin-2 in Ion Channel Gating Studies

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Compound of Interest

Compound Name: Agitoxin 2

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These application notes provide a comprehensive overview of Agitoxin-2, a potent scorpion venom-derived peptide toxin, and its utility as a high-affinity probe for studying the gating mechanisms of voltage-gated potassium (Kv) channels. Detailed protocols for key experimental applications are provided to facilitate its use in research and drug discovery.

Introduction to Agitoxin-2

Agitoxin-2 (AgTx2) is a 38-amino acid peptide originally isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*.^{[1][2]} It is a potent and selective blocker of several members of the Kv1 subfamily of voltage-gated potassium channels, particularly Kv1.1, Kv1.3, and the *Drosophila* Shaker K⁺ channel.^{[1][3]} Its high affinity and specificity make it an invaluable tool for characterizing the structure and function of these channels, which are implicated in a variety of physiological processes, including immune responses, neuronal excitability, and cell proliferation.^{[4][5]}

The mechanism of action of Agitoxin-2 involves the physical occlusion of the ion conduction pore of the channel.^{[6][7]} Specific amino acid residues on the toxin, notably Lys27, interact with the outer vestibule of the channel, effectively plugging the pore and preventing the passage of potassium ions.^{[2][8]} This pore-blocking mechanism allows for detailed studies of channel gating and permeation.

Quantitative Data

The following tables summarize the binding affinities of Agitoxin-2 for various potassium channels, providing a quantitative basis for experimental design.

Table 1: Inhibitory Constants (IC50) of Agitoxin-2 for Kv Channels

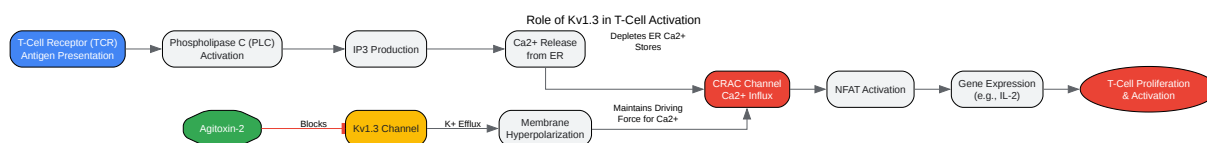
Channel Subtype	IC50 (pM)	Experimental System	Reference
Kv1.1	~140	Not Specified	[1]
Kv1.3	~200	Not Specified	[1]
Kv1.3	170	Xenopus oocytes	[1]
Kv1.6	600	Xenopus oocytes	[1]

Table 2: Dissociation Constants (Kd and Ki) of Agitoxin-2 for Kv Channels

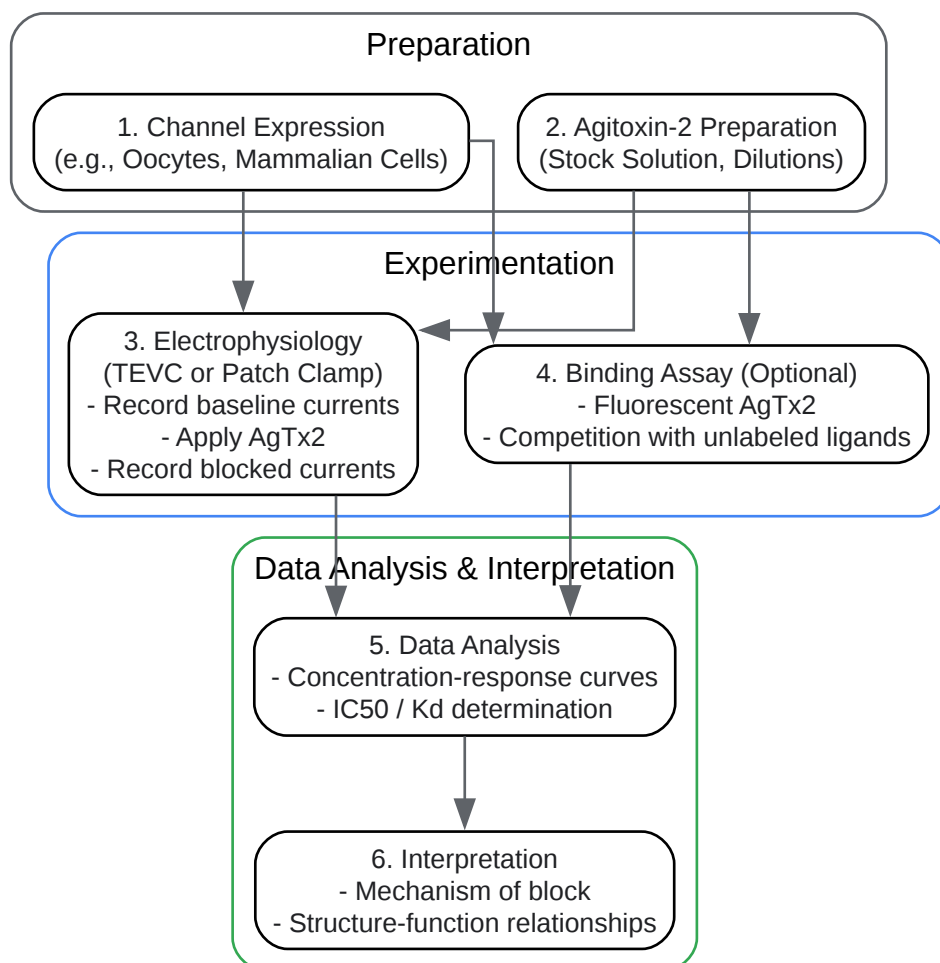
Channel Subtype	Kd/Ki	Value (nM)	Method	Reference
Shaker K+	Ki	0.64	Not Specified	[3]
Kv1.1	Ki	0.044	Not Specified	[3]
Kv1.3	Ki	0.004	Not Specified	[3]
Kv1.6	Ki	0.037	Not Specified	[3]
KcsA-Kv1.3	Kd	4.0	Fluorescent Ligand Binding	[9]
Kv1.3 (mammalian cells)	Kd	3.4 ± 0.8	Fluorescent Ligand Binding	[1]

Signaling Pathway

The following diagram illustrates the role of the Kv1.3 channel in T-lymphocyte activation, a key pathway in the immune response and a major target for therapeutic intervention. Agitoxin-2 can be used to dissect this pathway by selectively blocking Kv1.3 channel activity.



Workflow for Characterizing Agitoxin-2 - Ion Channel Interaction



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References

- 1. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the structure of agitoxin in complex with the Shaker K⁺ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-speed AFM reveals accelerated binding of agitoxin-2 to a K⁺ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]
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